
1-Bromo-4-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methylanthracene-9,10-dione is an organic compound with the molecular formula C({15})H({9})BrO(_{2}) It is a derivative of anthraquinone, characterized by the presence of a bromine atom and a methyl group attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 4-methylanthracene-9,10-dione. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions. For example, it can be reduced to the corresponding anthracene derivative using reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic systems. Palladium-catalyzed cross-coupling reactions are particularly notable.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products:
Substitution: 4-Methylanthracene-9,10-dione derivatives with various substituents replacing the bromine atom.
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: 4-Methylanthracene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-methylanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various functionalized anthraquinones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-methylanthracene-9,10-dione exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The bromine atom and the anthraquinone core play crucial roles in its reactivity and interaction with molecular targets. Pathways involved often include oxidative stress and inhibition of key enzymes.
Comparación Con Compuestos Similares
1-Bromoanthraquinone: Lacks the methyl group, making it less sterically hindered.
4-Methylanthraquinone: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Chloro-4-methylanthracene-9,10-dione: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Bromo-4-methylanthracene-9,10-dione is unique due to the combination of the bromine atom and the methyl group, which confer distinct chemical properties. This combination enhances its utility in specific synthetic applications and biological studies, making it a valuable compound in research and industry.
Propiedades
Número CAS |
74204-04-9 |
|---|---|
Fórmula molecular |
C15H9BrO2 |
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
1-bromo-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H9BrO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3 |
Clave InChI |
GQACCLAXQPGBPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



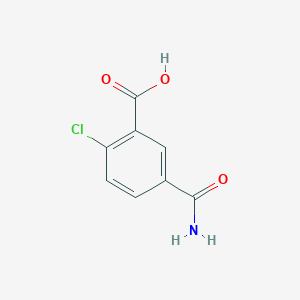

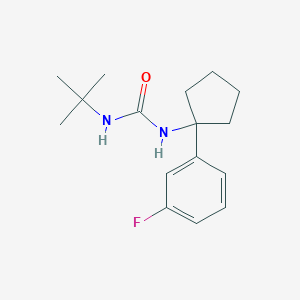
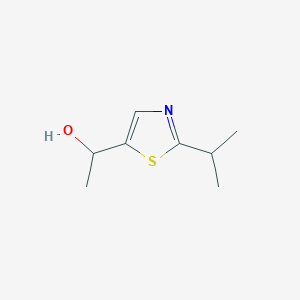

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)
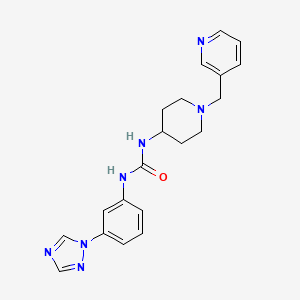

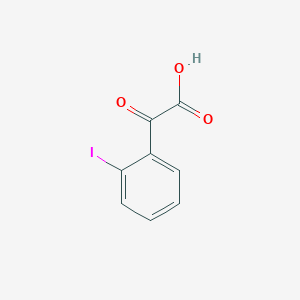
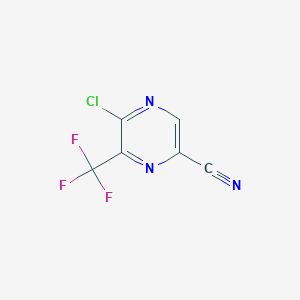

![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)

